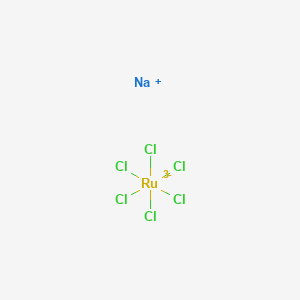
Glucagon, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucagon is a peptide hormone produced by alpha cells of the pancreas . It raises the concentration of glucose and fatty acids in the bloodstream and is considered to be the main catabolic hormone of the body . Its effect is opposite to that of insulin, which lowers extracellular glucose . Glucagon is used as a medication to treat a number of health conditions .
Synthesis Analysis
Glucagon is synthesized and secreted from alpha cells (α-cells) of the islets of Langerhans, which are located in the endocrine portion of the pancreas . It is produced from proglucagon, encoded by the GCG gene . Proglucagon is then cleaved by proprotein convertase 2 to glucagon (amino acids 33-61) in pancreatic islet α cells .Molecular Structure Analysis
Glucagon is a 29-amino acid polypeptide . Its primary structure in humans is: NH2 - His - Ser - Gln - Gly - Thr - Phe - Thr - Ser - Asp - Tyr - Ser - Lys - Tyr - Leu - Asp - Ser - Arg - Arg - Ala - Gln - Asp - Phe - Val - Gln - Trp - Leu - Met - Asn - Thr - COOH . The polypeptide has a molecular mass of 3485 daltons .Chemical Reactions Analysis
The chemical reactions involving glucagon primarily involve its role in glycogenolysis, where it causes the liver to convert stored glycogen into glucose, which is then released into the bloodstream .作用机制
Glucagon binds to a specific glucagon receptor in the cell membrane, a G-protein coupled receptor (GPCR) . This activates the enzyme adenylate cyclase which increases cAMP intracellularly . This activates protein kinase A which phosphorylates and activates a number of important enzymes in target cells .
属性
CAS 编号 |
11140-85-5 |
|---|---|
分子式 |
C6H9ClO5 |
分子量 |
196.58566 |
同义词 |
Glucagon, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



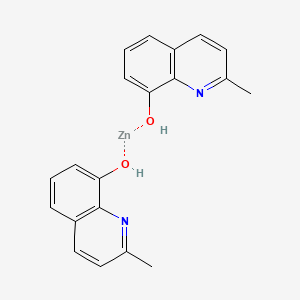
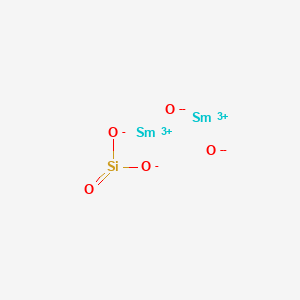
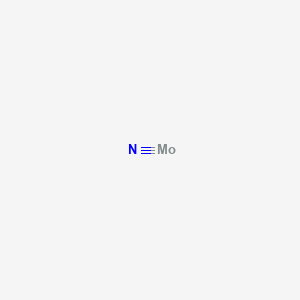
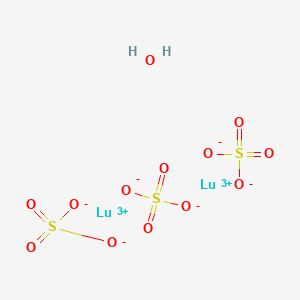
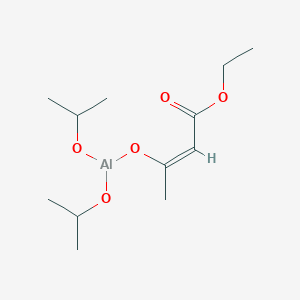
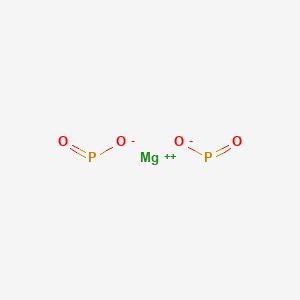
![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)
